molecular formula C8H4Cl2F3NO2 B8707396 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester

Cat. No.: B8707396
M. Wt: 274.02 g/mol
InChI Key: CSWFEYVXBJPAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester typically involves the esterification of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)- with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity and specificity for certain targets, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-methoxy-
  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[2-[(1,1-dimethylethoxy)carbonyl]hydrazinylidene]methyl]-, ethyl ester
  • 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[(hydroxyamino)methylene]amino]-, methyl ester

Uniqueness

The presence of the trifluoromethyl group in 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.

Properties

Molecular Formula

C8H4Cl2F3NO2

Molecular Weight

274.02 g/mol

IUPAC Name

methyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(9)2-4(10)14-6(5)8(11,12)13/h2H,1H3

InChI Key

CSWFEYVXBJPAEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.